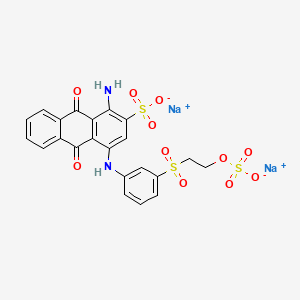

Reactive Blue 19

概要

説明

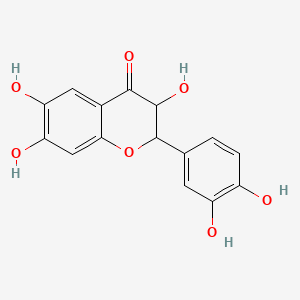

Reactive Blue 19 is an anthraquinone dye used in the textile industry as a starting material to produce polymeric dye . It is also known as Remazol Brilliant Blue R . It is an organic dye and a water pollutant .

Synthesis Analysis

This compound is synthesized by the condensation of bromoalanine with β-thioethyl sulfone aniline, followed by purification . It is mainly used for dyeing and printing cotton, linen, and viscose textiles .

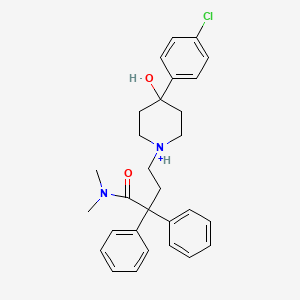

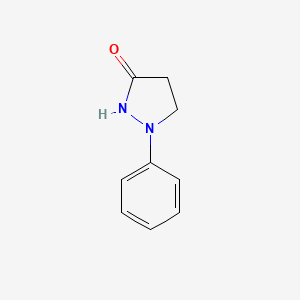

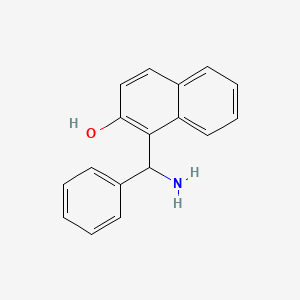

Molecular Structure Analysis

The empirical formula of this compound is C22H16N2Na2O11S3 . Its molecular weight is 626.54 g/mol .

Chemical Reactions Analysis

The decolorization of this compound wastewater has been studied using an ozonation membrane contactor and Fenton oxidation . The results showed that Fe2+ and H2O2 concentrations for Fenton oxidation and ozone concentration with different membranes for the membrane contacting process played the most important roles in RB 19 decolorization .

Physical and Chemical Properties Analysis

This compound is a gray-white powder that forms a blue solution in water . It has a color index of 61,200 and a wavelength of 595 nm .

科学的研究の応用

Photocatalytic Degradation

Reactive Blue 19 (RB-19), a textile anthraquinone dye, has been the subject of research for its photocatalytic degradation. Studies using TiO2 or ZnO as catalysts have shown that ZnO offers greater degradation activity than TiO2 under optimized conditions (Lizama, Freer, Baeza, & Mansilla, 2002).

Electro-Fenton Treatment

The Electro-Fenton (EF) process, an advanced oxidation process, has been utilized to treat RB-19 dye-containing simulated wastewater. This study revealed the effective removal of RB-19 under specific conditions, highlighting the process's viability for dye wastewater treatment (Shwe, Dimaculangan, & de Luna, 2013).

Electrochemical Degradation

Electrochemical degradation experiments conducted on RB-19 using titanium-based dimensionally stable anodes (DSAs) demonstrated effective color removal, with the process influenced by parameters like pH, chloride concentration, and current density (Rajkumar, Song, & Kim, 2007).

Biological Decolorization

Research on bacterial decolorization of RB-19 using Enterobacter sp. revealed a maximum efficiency of 90% over 24 hours under optimized conditions, offering insights into biological methods for dye treatment (Holkar, Pandit, & Pinjari, 2014).

Ultrasound-Assisted Processes

The combination of ultrasound with activated carbon or other processes has shown significant effectiveness in decolorizing RB-19 from aqueous solutions, with combined methods achieving up to 99.9% efficiency under optimum conditions (Şayan & Edecan, 2008).

Laccase-Based Decolorization

The use of Boletus edulis laccase immobilized onto rice husks demonstrated remarkable decolorization activity for RB-19, offering a sustainable method for textile wastewater treatment (Tuncay & Yagar, 2020).

Carbon Nanotube Adsorption

Studies on enhancing the adsorption capacity of RB-19 onto multi-walled carbon nanotubes (MWCNTs) through functionalization have shown significant improvements in dye removal efficiency (Karimifard & Moghaddam, 2016).

This compound in Non-Thermal Plasma

Research on the degradation of RB-19 in a needle-plate non-thermal plasma reactor under different gas atmospheres provided insights into the role of ozone in the dye removal process (Sun, Liu, Li, Xue, & Ognier, 2016).

Ozonation and UV Radiation

The degradation of RB-19 using ozonation, UV radiation, and their combinations has been explored, with ozonation proving most effective for color removal and the O3/UV combination best for mineralization. This study also noted a decrease in toxicity after treatment (Lovato, Fiasconaro, & Martín, 2017).

作用機序

Target of Action

Reactive Blue 19 (RB19) is an anthraquinone dye that is widely used in the textile industry . The primary targets of RB19 are the dye-decolorizing peroxidases (DyPs), a new superfamily of heme-containing peroxidases . These enzymes have been found to decolorize different kinds of dyes, especially anthraquinone dyes efficiently .

Mode of Action

RB19 interacts with its target, the DyPs, through a process of decolorization. In a study, a purified recombinant Thermobifida fusca DyP (TfuDyP) in E. coli BL21 (DE3) was used to treat RB19 . The reaction intermediates analyzed by ultra-performance liquid chromatography/mass spectroscopy (UPLC–MS) indicated the initial site of TfuDyP attack on RB19 .

Biochemical Pathways

The biochemical pathways involved in the action of RB19 are primarily related to the decolorization process. The decolorization of RB19 by DyPs leads to the formation of degradation intermediates . These intermediates, identified by GCMS analysis, include oxalic acid, indene-1,3-dione, and hydroquinone .

Pharmacokinetics

It’s known that rb19 is a stable compound that can persist in the environment for a long time due to its anthraquinone structure .

Result of Action

The result of RB19’s action is the decolorization of the dye, which is an important step in the treatment of textile industry wastewater . Both rb19 and its incomplete degradation products have been found to inhibit the growth of bacillus subtilis , indicating potential toxicity.

Action Environment

The action of RB19 is influenced by various environmental factors. For instance, the decolorization efficiency of RB19 could reach up to 98% within 48 hours in the presence of tea residue . The process is efficient in wide ranges of pH values (5.0–9.0), temperatures (30–40 °C), and initial dye concentrations (50–500 mg L−1) under the activation of tea residue .

Safety and Hazards

Reactive Blue 19 can cause irritation and inflammation if it comes in contact with the eyes or skin . It is harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is advised to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

将来の方向性

Future research could focus on improving the decolorization of Reactive Blue 19. For instance, the use of a PVDF-PAM membrane in the membrane contactor resulted in higher decolorization efficiency than a PVDF membrane . Additionally, the use of biochar, a product of groundnut shell, for the remediation of the dyes has been suggested .

生化学分析

Biochemical Properties

Reactive Blue 19 plays a significant role in biochemical reactions, particularly in the context of dye-decolorizing peroxidases (DyPs). These enzymes, which belong to a novel superfamily of heme-containing peroxidases, catalyze the oxidation of this compound. The interaction between this compound and DyPs involves the oxidation of the dye, leading to its decolorization. This interaction is crucial for the biodegradation of this compound in wastewater treatment processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, such as Bacillus subtilis, this compound and its degradation products can inhibit cell growth. This inhibition is likely due to the toxic effects of the dye and its intermediates on cellular metabolism and gene expression . Additionally, this compound can interfere with cell signaling pathways, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dye-decolorizing peroxidases. These enzymes catalyze the oxidation of this compound, resulting in the formation of degradation products. The initial site of attack by the enzyme on this compound has been identified through ultra-performance liquid chromatography/mass spectrometry (UPLC-MS) analysis . This interaction leads to the breakdown of the dye molecule, reducing its toxicity and color intensity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of oxidizing agents. Studies have shown that the half-life of this compound can be significantly reduced through advanced oxidation processes, such as ozonation and UV irradiation . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage. Studies have shown that high concentrations of this compound can lead to toxic effects in aquatic organisms, highlighting the importance of monitoring and regulating its use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biodegradation. The dye is metabolized by dye-decolorizing peroxidases, which catalyze its oxidation and breakdown into less toxic compounds. The metabolic pathways of this compound involve the formation of intermediate products, which are further degraded by microbial enzymes . These pathways are essential for the efficient removal of this compound from wastewater.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The dye can be taken up by cells through passive diffusion or active transport processes. Once inside the cell, this compound may interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as pH and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The dye may localize to specific organelles, such as mitochondria or lysosomes, where it can interact with organelle-specific proteins and enzymes. These interactions can influence the dye’s degradation and its impact on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and potential toxicity.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Blue 19 involves the coupling of a diazonium salt with a coupling component.", "Starting Materials": [ "4-Amino-4'-nitrodiphenylamine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "2-Naphthol" ], "Reaction": [ "4-Amino-4'-nitrodiphenylamine is diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then coupled with 2-naphthol in the presence of sodium hydroxide to form Reactive Blue 19.", "The product is then purified by filtration and washing with water." ] } | |

CAS番号 |

2580-78-1 |

分子式 |

C22H18N2NaO11S3 |

分子量 |

605.6 g/mol |

IUPAC名 |

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |

InChI |

InChI=1S/C22H18N2O11S3.Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34); |

InChIキー |

GRENEBQOOSLMQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N.[Na] |

melting_point |

Decomposes at approximately 581° F (NTP, 1992) |

| 2580-78-1 | |

物理的記述 |

Reactive blue 19 is a fine blue-black powder. (NTP, 1992) DryPowde |

ピクトグラム |

Irritant |

溶解性 |

10 to 50 mg/mL at 70° F (NTP, 1992) |

同義語 |

eactive blue 19 Remalzol brilliant blue R salt Remazol Brilliant Blue R |

製品の起源 |

United States |

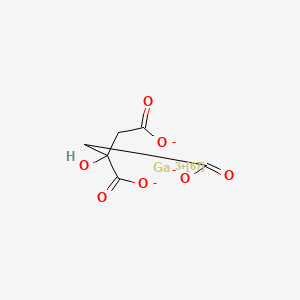

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

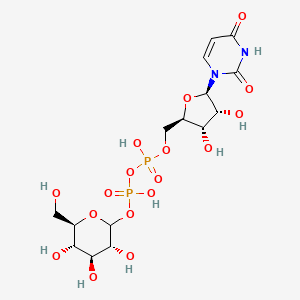

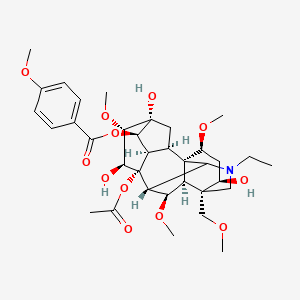

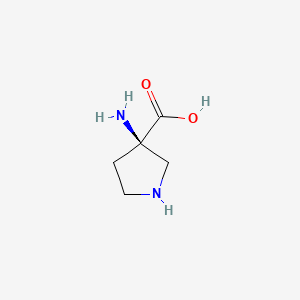

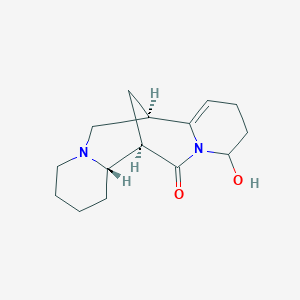

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。